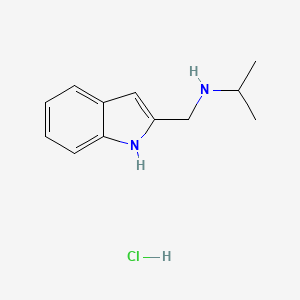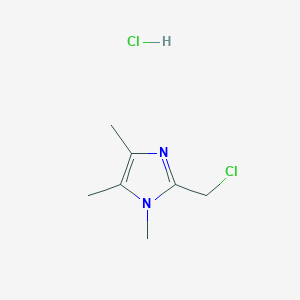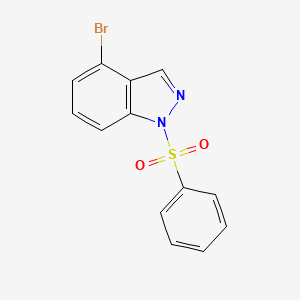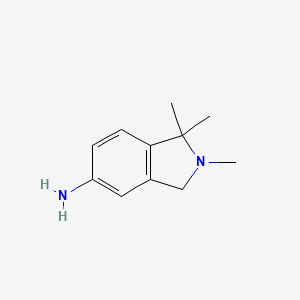![molecular formula C7H10ClNS B1442731 [1-(3-Thienyl)cyclopropyl]amine hydrochloride CAS No. 1332531-29-9](/img/structure/B1442731.png)
[1-(3-Thienyl)cyclopropyl]amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “[1-(3-Thienyl)cyclopropyl]amine hydrochloride” can be represented by the InChI code: 1S/C4H7NO2S.ClH/c5-4-1-2-8 (6,7)3-4;/h1-2,4H,3,5H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C7H10ClNS and a molecular weight of 175.68 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Biocatalytic Approaches in Synthesis
- Synthesis of Key Building Blocks for Anti-Thrombotic Agents : A study by Hugentobler et al. (2016) explored biocatalytic routes for synthesizing cyclopropyl amine, a key building block for the anti-thrombotic agent ticagrelor. The study employed ketoreductase, amidase, and lipase biocatalysts to achieve high enantiomeric excess in the synthesis process (Hugentobler et al., 2016).
Advancements in Organic Synthesis
- Creation of 1-Ethynylcyclopropylamine : Kozhushkov et al. (2010) reported the synthesis of new 1,1-dimethylpropargylamine surrogates, including 1-ethynylcyclopropylamine as hydrochlorides. This study highlighted the efficient synthesis of these compounds and their derivatives (Kozhushkov et al., 2010).
- Diastereo- and Enantioselective Synthesis : Feng et al. (2019) and (2020) focused on the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, emphasizing their importance in biologically active compounds. The research utilized CuH-catalyzed hydroamination for this purpose (Feng et al., 2019), (Feng et al., 2020).
Applications in Medicinal Chemistry
- Ring-Opening of Activated Cyclopropanes : Lifchits and Charette (2008) described a Lewis acid-catalyzed ring-opening methodology of cyclopropanes with amine nucleophiles. This method was applied in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008), (Lifchits & Charette, 2008).
Synthesis of Cyclopropyl Amines
- Synthesis and Application of Cyclopropyl Amines : Kadikova et al. (2015) demonstrated the use of aluminum carbenoids over traditional cyclopropanation reagents for the preparation of cyclopropyl amines, highlighting their high yields and advantages (Kadikova et al., 2015).
Mechanism of Action
The mechanism of action for “[1-(3-Thienyl)cyclopropyl]amine hydrochloride” is not specified in the search results. This could be due to the compound’s versatility and potential for various applications in research and industry.
properties
IUPAC Name |
1-thiophen-3-ylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS.ClH/c8-7(2-3-7)6-1-4-9-5-6;/h1,4-5H,2-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQLEKLDKDIRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CSC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1442648.png)

-amine dihydrochloride](/img/structure/B1442651.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B1442652.png)




![1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole](/img/structure/B1442664.png)
![1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1442665.png)



